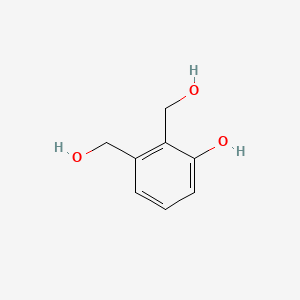

o-Xylene-3,alpha,alpha'-triol

Description

Structure

3D Structure

Properties

CAS No. |

7369-27-9 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

2,3-bis(hydroxymethyl)phenol |

InChI |

InChI=1S/C8H10O3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,9-11H,4-5H2 |

InChI Key |

ZBSGNEYIENETRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for O Xylene 3,alpha,alpha Triol

Strategies for Selective Hydroxymethylation of o-Xylene (B151617) Derivatives

The most direct conceptual approach to o-Xylene-3,alpha,alpha'-triol is the selective hydroxymethylation of a suitable o-xylene precursor, namely 3-hydroxy-o-xylene (2,3-dimethylphenol). This process involves the introduction of two hydroxymethyl (-CH2OH) groups onto the aromatic ring, ortho to the existing hydroxyl group.

Reaction Pathways and Mechanistic Considerations

The hydroxymethylation of phenols with formaldehyde (B43269) is a well-studied electrophilic aromatic substitution reaction. The reaction mechanism is highly dependent on the pH of the reaction medium.

Under basic conditions, the phenolic proton is abstracted to form a more nucleophilic phenoxide ion. This anion then attacks the electrophilic carbon of formaldehyde. The reaction typically proceeds via a two-step mechanism involving the formation of a complex between the phenoxide ion and formaldehyde. researchgate.net Computational studies on the reaction of phenol (B47542) with formaldehyde suggest that the reaction can proceed through a 4-centered or an Sn2-like mechanism. usda.gov The phenoxide ion's negative charge increases the electron density of the aromatic ring, activating it towards electrophilic attack. The ortho and para positions are electronically favored.

Under acidic conditions, formaldehyde is protonated to form a highly electrophilic hydroxymethyl cation (⁺CH₂OH). This cation then attacks the electron-rich phenol ring. However, acidic conditions can also lead to the formation of resinous polymerization products, making selectivity an issue. researchgate.net

For the synthesis of this compound from 3-hydroxy-o-xylene, the directing effect of the existing hydroxyl and methyl groups is crucial. The hydroxyl group is a strong activating and ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing. In 3-hydroxy-o-xylene, the positions ortho to the hydroxyl group (positions 2 and 4) are activated. However, position 2 is already occupied by a methyl group. Therefore, hydroxymethylation is expected to occur at position 4 and position 6. To obtain the desired 3,alpha,alpha'-triol, hydroxymethylation would need to occur on the two methyl groups of a 3-hydroxy-o-xylene, which is a different and more complex transformation than aromatic ring hydroxymethylation. A more plausible route is the hydroxymethylation of the aromatic ring of a suitable precursor.

Role of Formaldehyde and Hydroxylating Agents

Formaldehyde is the most common and industrially significant hydroxymethylating agent due to its high reactivity and low cost. wikipedia.org It is typically used as an aqueous solution (formalin) or in its polymeric form, paraformaldehyde. The concentration of formaldehyde and the molar ratio of formaldehyde to the phenolic substrate are critical parameters that influence the degree of hydroxymethylation and the formation of byproducts. google.com An excess of formaldehyde can lead to the formation of di- and tri-hydroxymethylated products, as well as polymeric resins. researchgate.net

Other sources of the hydroxymethyl group can be employed, though they are less common for this specific transformation. These can include reagents that generate a hydroxymethyl cation or its synthetic equivalent under specific conditions.

Catalytic Systems in Hydroxymethylation Reactions

The choice of catalyst is paramount in controlling the regioselectivity of phenol hydroxymethylation.

Base Catalysis: Alkaline hydroxides such as NaOH, KOH, and Ca(OH)₂ are commonly used to catalyze the reaction. researchgate.net The basicity of the medium influences the ortho/para selectivity. Studies have shown that in strongly alkaline conditions, the ortho/para ratio can decrease. researchgate.net The use of different metal hydroxides can also affect the selectivity, with some metals potentially forming chelate complexes with the phenolic hydroxyl group, favoring ortho-substitution. researchgate.netresearchgate.net For instance, the use of NaBO₂ in water has been reported to promote ortho-selective monohydroxymethylation of various phenols with high yields. rsc.orgmdpi.com

Metal-Catalyzed Systems: Transition metal salts and complexes can also be employed to direct the hydroxymethylation. Divalent metal salts, for example, have been shown to influence the regioselectivity of phenol hydroxymethylation. mdpi.com Zeolites, such as H-mordenite, have been investigated as heterogeneous catalysts for the hydroxymethylation of phenols, offering potential advantages in terms of catalyst recovery and reuse. mdpi.com Microporous titanoaluminophosphate (TiAPO-5) molecular sieves have also been shown to be effective for the ortho-selective hydroxymethylation of phenol. iitm.ac.in

| Catalyst System | Precursor | Product(s) | Selectivity | Reference(s) |

| NaOH | Phenol | o- and p-hydroxymethylphenol | Para favored at high pH | researchgate.net |

| NaBO₂ / H₂O | Substituted Phenols | o-hydroxymethylphenols | High ortho-selectivity | rsc.orgmdpi.com |

| TiAPO-5 | Phenol | o-hydroxymethylphenol | High ortho-selectivity | iitm.ac.in |

| Transition Metal Hydroxides | Phenol | o-hydroxymethylphenol | High ortho-selectivity | researchgate.net |

Exploration of Alternative Synthetic Routes

Given the challenges in controlling the direct hydroxymethylation of both methyl groups of a phenolic xylene derivative, alternative multi-step synthetic strategies are often more practical. These routes typically involve the construction of the target molecule from precursors that already contain some of the required functional groups or can be readily converted to them.

Functional Group Interconversions from Precursors

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. For the synthesis of this compound, several FGI approaches can be envisioned.

A plausible precursor is a di-halogenated o-xylene derivative. For example, starting with α,α'-dibromo-o-xylene, which can be prepared by the bromination of o-xylene, a subsequent nucleophilic substitution with a hydroxide (B78521) source could yield o-xylene-α,α'-diol. orgsyn.orggoogle.com The introduction of the phenolic hydroxyl group would require a separate step, for instance, through the diazotization of a corresponding aniline (B41778) derivative followed by hydrolysis. chemicalbook.com

Another FGI strategy involves the reduction of carboxylic acid or ester functionalities. For example, a precursor such as 5-hydroxyisophthalic acid could be reduced to form a bis(hydroxymethyl)phenol derivative. ijsdr.org While this would not yield the target isomer directly, it illustrates the principle of using reduction of carboxylic acids to form hydroxymethyl groups.

| Precursor | Reagents | Intermediate/Product | Reaction Type | Reference(s) |

| α,α'-Dibromo-o-xylene | Alkali Hydroxide | o-Xylene-α,α'-diol | Nucleophilic Substitution | google.com |

| 2,3-Xylidine | NaNO₂, H₂SO₄; H₂O | 2,3-Dimethylphenol | Diazotization/Hydrolysis | chemicalbook.com |

| 5-Hydroxyisophthalic acid methyl ester | NaBH₄ | 3,5-bis(hydroxymethyl)phenol | Reduction | ijsdr.org |

Multi-step Convergent Syntheses

Convergent synthesis involves the separate synthesis of different fragments of the target molecule, which are then joined together in the later stages. While a fully convergent synthesis for this compound is not commonly reported, the principles can be applied to construct the molecule in a stepwise manner.

A hypothetical multi-step synthesis could start with 2,3-dimethylphenol. nist.gov This precursor could undergo a formylation reaction to introduce aldehyde groups, which are then subsequently reduced to the corresponding hydroxymethyl groups. Alternatively, a Friedel-Crafts type reaction could be employed to introduce acyl groups that can be reduced.

Another approach could involve a Grignard reaction. Starting from a suitably protected di-brominated phenol, a Grignard reagent could be formed and then reacted with formaldehyde to introduce the hydroxymethyl groups.

These multi-step sequences, while potentially longer, offer greater control over the regiochemistry and can avoid the formation of complex mixtures often encountered in direct hydroxymethylation reactions.

Chemical Reactivity and Functionalization of O Xylene 3,alpha,alpha Triol

Reactions Involving Hydroxyl Functionalities

The presence of three hydroxyl groups makes o-Xylene-3,alpha,alpha'-triol a prime candidate for a variety of reactions typical for alcohols and phenols. These reactions are fundamental for synthesizing more complex molecules and polymers.

The hydroxyl groups of this compound can readily undergo esterification to form the corresponding esters. This can be achieved through several classic methods, including the Fischer esterification with carboxylic acids in the presence of an acid catalyst, or by reaction with more reactive acyl chlorides and acid anhydrides. wikipedia.orguou.ac.in The reactivity of the different hydroxyl groups can vary, with the more nucleophilic benzylic alcohols potentially reacting under milder conditions than the phenolic hydroxyl. However, the acidity of the phenolic proton allows for its selective deprotonation to form a phenoxide, which can then act as a nucleophile. A similar reactivity profile is observed in related compounds like 5-Methoxy-m-xylene-4,alpha,alpha'-triol. smolecule.com

Etherification reactions, such as the Williamson ether synthesis, can also be employed. This typically involves deprotonating the hydroxyl group with a strong base to form an alkoxide or phenoxide, followed by reaction with an alkyl halide. The phenolic hydroxyl is significantly more acidic than the benzylic alcohols, enabling its selective conversion into an ether under appropriate basic conditions.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Functional Group Targeted | Product Type |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) + Acid Catalyst | Benzylic and Phenolic OH | Acetate Esters |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) + Base | Benzylic and Phenolic OH | Acetate Esters |

| Williamson Ether Synthesis | Alkyl Halide (e.g., Methyl Iodide) + Base (e.g., NaH) | Primarily Phenolic OH | Aryl Ether |

The two benzylic alcohol groups in this compound are susceptible to oxidation, yielding carbonyl compounds. The outcome of the oxidation depends on the specific reagent used. libretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically oxidize the primary benzylic alcohols to the corresponding aldehydes. libretexts.org In contrast, stronger oxidizing agents like potassium permanganate (B83412) or chromic acid will lead to the formation of carboxylic acids. libretexts.org The phenolic group is generally resistant to these specific oxidation conditions but can be oxidized under different, more vigorous protocols.

Reduction pathways are primarily relevant in the synthesis of this compound from a more oxidized precursor. For instance, the corresponding ketone or aldehyde functionalities can be reduced to the alcohol groups using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. google.comharvard.edu

Table 2: Oxidation Products of Benzylic Alcohol Groups

| Oxidizing Agent | Product from Benzylic -CH₂OH | Oxidation Level |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde (-CHO) | Partial Oxidation |

| Dess-Martin Periodinane (DMP) | Aldehyde (-CHO) | Partial Oxidation |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) | Full Oxidation |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid (-COOH) | Full Oxidation |

With its three hydroxyl groups, this compound is a valuable monomer for producing cross-linked polymers through condensation reactions. It can act as a trifunctional alcohol in the synthesis of polyesters when reacted with di- or poly-functional carboxylic acids (or their derivatives). ontosight.ai Similarly, it is a suitable building block for polyurethanes, where it reacts with diisocyanates. ontosight.aiindustrialchemicals.gov.au The trifunctional nature of the molecule allows for the formation of a branched or cross-linked polymer network, which can enhance the thermal and mechanical properties of the resulting material.

Reactions Involving Aromatic Ring System

The benzene (B151609) ring of this compound is electron-rich due to the presence of activating substituents, making it prone to electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing the benzene ring. pressbooks.pub The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents: the phenolic hydroxyl (-OH), the methyl group (-CH₃), and the hydroxymethyl group (-CH₂OH).

Phenolic Hydroxyl (-OH): A strongly activating, ortho, para-directing group. masterorganicchemistry.com

Methyl (-CH₃): A weakly activating, ortho, para-directing group. masterorganicchemistry.com

Hydroxymethyl (-CH₂OH): Generally considered a weakly deactivating, meta-directing group due to the inductive effect of the oxygen atom.

The combined influence of these groups, particularly the powerful ortho, para-directing hydroxyl and methyl groups, dictates that electrophilic attack will preferentially occur at the positions activated by them and not sterically hindered. The most likely positions for substitution are C4 and C6 (para and ortho to the hydroxyl group, respectively). The mechanism involves the attack of an electrophile on the pi system of the ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. pressbooks.pubuomustansiriyah.edu.iq

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| EAS Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 4-Nitro-o-xylene-3,α,α'-triol and 6-Nitro-o-xylene-3,α,α'-triol |

| Halogenation (Br₂, FeBr₃) | Br⁺ | 4-Bromo-o-xylene-3,α,α'-triol and 6-Bromo-o-xylene-3,α,α'-triol |

| Friedel-Crafts Alkylation (R-Cl, AlCl₃) | R⁺ | 4-Alkyl-o-xylene-3,α,α'-triol and 6-Alkyl-o-xylene-3,α,α'-triol |

The phenolic hydroxyl group offers specific avenues for functionalization distinct from the benzylic alcohols. Its greater acidity allows for selective deprotonation, forming a phenoxide ion. This nucleophilic species is key for reactions like the Williamson ether synthesis, as mentioned previously. Furthermore, the phenoxide can participate in carboxylation reactions (e.g., the Kolbe-Schmitt reaction) to introduce a carboxylic acid group onto the aromatic ring, typically at the ortho position.

The phenolic group also plays a crucial role in activating the ring towards electrophilic substitution. The lone pairs on the oxygen atom can be donated into the aromatic system through resonance, significantly increasing the electron density at the ortho and para positions and thus accelerating the rate of EAS reactions compared to benzene itself. masterorganicchemistry.com

Synthesis and Characterization of Derivatives and Analogs

The unique structural arrangement of this compound, featuring a phenolic hydroxyl group and two primary benzylic alcohols on an aromatic scaffold, presents a versatile platform for the synthesis of a wide array of derivatives. The distinct reactivity of these hydroxyl groups allows for targeted chemical modifications, leading to the development of novel compounds with tailored properties.

Design and Preparation of Substituted Triol Variants

The design of substituted this compound variants hinges on the strategic functionalization of its hydroxyl groups or by employing substituted precursors in the initial synthesis. The preparation of these derivatives often involves multi-step synthetic routes starting from functionalized o-xylene (B151617) precursors.

A primary route to derivatives involves the use of halogenated intermediates, such as α,α'-dihalo-o-xylenes. For instance, α,α'-dibromo-o-xylene, which can be prepared via the bromination of o-xylene, serves as a key building block. orgsyn.org This intermediate readily undergoes nucleophilic substitution reactions. Research has shown that reacting α,α'-dibromo-o-xylene with hydroxyl-containing compounds, such as substituted porphyrins in the presence of a base like cesium carbonate, leads to the formation of complex ether-linked dimers. mdpi.com This methodology can be adapted to synthesize a variety of ether derivatives of the corresponding diol, which can then be further functionalized.

Another established method for preparing the core diol structure involves the hydrolysis of α,α'-dichloro-o-xylene. This reaction is typically carried out in the presence of an alkali, followed by purification steps to yield o-xylene-α,α'-diol. google.com The introduction of the phenolic hydroxyl group to create the triol can be achieved through various aromatic hydroxylation techniques or by starting with a pre-functionalized phenol (B47542).

The design of substituted variants can target any of the three hydroxyl positions or the aromatic ring itself. For example, starting with a nitrated or halogenated o-xylene allows for the introduction of substituents onto the benzene ring before the formation and functionalization of the hydroxyl groups. google.commdpi.com This approach significantly broadens the scope of accessible analogs.

The table below summarizes key precursors and the types of derivatives that can be prepared, showcasing the modularity in the design of substituted triol variants.

| Precursor Compound | Synthetic Transformation | Resulting Derivative Type | Research Context |

| α,α'-Dibromo-o-xylene | Nucleophilic substitution with alcohols/phenols | Di-ether derivatives | Linker for porphyrin dimers mdpi.com |

| α,α'-Dichloro-o-xylene | Alkaline hydrolysis | Diol precursor (o-xylene-α,α'-diol) | Industrial synthesis of diols google.com |

| 3-Nitro-o-xylene | Reduction and subsequent diazotization/hydrolysis | Ring-substituted triol precursor | Synthesis of substituted xylenes (B1142099) google.com |

| o-Xylene | Palladium-catalyzed oxidative coupling | Bixylyl derivatives | Monomer synthesis for polymers nih.gov |

This table illustrates synthetic pathways to derivatives and precursors of this compound.

Investigation of Chemoselectivity and Regioselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for reaction at one position over another. wikipedia.org In the context of this compound, also known as 2,3-bis(hydroxymethyl)phenol, these principles govern the selective functionalization of its three distinct hydroxyl groups: one phenolic and two primary benzylic. molaid.com

The inherent differences in the chemical nature of these hydroxyls are the foundation for achieving selectivity:

Phenolic Hydroxyl Group: This group is significantly more acidic (pKa ≈ 10) than the benzylic alcohols (pKa ≈ 16-18). This acidity allows for its selective deprotonation using a mild base (e.g., K₂CO₃, NaH). The resulting phenoxide is a potent nucleophile, enabling selective O-alkylation or O-acylation at this position.

Benzylic Hydroxyl Groups: These two primary alcohol groups are chemically equivalent. They are more nucleophilic than the phenolic hydroxyl in neutral or acidic conditions and are susceptible to esterification under such conditions (e.g., Fischer esterification). They can also be converted into better leaving groups (e.g., tosylates) for subsequent substitution reactions or oxidized to aldehydes.

Achieving high selectivity in the functionalization of this triol requires careful control of reaction conditions. For example, selective acylation of the more acidic phenolic hydroxyl can be achieved using an acyl chloride in the presence of a non-nucleophilic base at low temperatures. Conversely, to target the benzylic positions, one might first protect the phenolic hydroxyl as a silyl (B83357) ether, carry out the desired transformation on the benzylic groups, and then deprotect the phenol.

Studies on the regioselective acylation of other triols, such as those in carbohydrate chemistry, have demonstrated that hydrogen bonding can play a crucial role in directing selectivity. nih.gov In this compound, intramolecular hydrogen bonding between the phenolic proton and the oxygen of an adjacent benzylic hydroxyl could influence the nucleophilicity of that specific oxygen atom, potentially allowing for regioselective reactions even between the two chemically similar benzylic groups under specific catalytic conditions. nih.gov

The table below outlines the expected selectivity for the functionalization of this compound under various reaction conditions.

| Reaction Type | Reagent and Conditions | Expected Selectivity | Rationale |

| O-Alkylation | Alkyl halide, K₂CO₃, Acetone | Chemoselective for Phenolic -OH | Selective deprotonation of the more acidic phenolic group. |

| O-Acylation | Acyl chloride, Pyridine, 0 °C | Chemoselective for Phenolic -OH | The phenoxide formed in situ is a highly reactive nucleophile. |

| Esterification | Carboxylic acid, H₂SO₄ (cat.), Heat | Preferential reaction at Benzylic -OHs | Benzylic alcohols are more potent nucleophiles under acidic conditions. |

| Silylation | TBDMSCl, Imidazole, DMF | Selective for Phenolic -OH | The less sterically hindered and more acidic phenolic group reacts faster. |

| Oxidation | MnO₂, CH₂Cl₂ | Selective for Benzylic -OHs | MnO₂ selectively oxidizes benzylic alcohols over phenols. |

This table summarizes the predictable chemo- and regioselectivity in reactions involving this compound based on the distinct reactivity of its functional groups.

Advanced Spectroscopic and Structural Elucidation of O Xylene 3,alpha,alpha Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

The structural backbone of o-Xylene-3,alpha,alpha'-triol can be meticulously pieced together using a combination of 1D and 2D NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is the first step, revealing the number of different types of protons and their integrations (relative numbers). For this compound, one would anticipate signals in the aromatic region (around 7-8 ppm) for the benzene (B151609) ring protons, signals for the protons on carbons bearing hydroxyl groups (benzylic protons, ~4-5 ppm), and a signal for the phenolic hydroxyl group proton, which can be broad and variable in its chemical shift. oregonstate.eduorgchemboulder.com

The ¹³C NMR spectrum shows the number of chemically distinct carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups, which is crucial for assigning the carbons of the xylene core and the alcohol-bearing side chains.

2D NMR: To establish connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would confirm the relationships between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is critical for piecing together the entire molecular puzzle, for instance, by showing correlations from the benzylic protons to the aromatic carbons, thus confirming the substitution pattern on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 130 |

| Aromatic C-OH | N/A | 150 - 160 |

| Aromatic C-CH(OH) | N/A | 135 - 145 |

| Benzylic CH(OH) | 4.5 - 5.0 | 65 - 75 |

| Phenolic OH | 4.0 - 8.0 (broad) | N/A |

| Alcoholic OH | 2.0 - 5.0 (broad) | N/A |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Quantitative NMR for Reaction Monitoring and Product Analysis

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for the analyte itself. rsc.org This is achieved by comparing the integrated signal of one or more protons from the analyte to the integral of a known amount of an internal standard. rsc.org

For this compound, qNMR could be employed to:

Monitor Reaction Progress: In its synthesis, for example from o-xylene (B151617), qNMR can track the disappearance of starting material and the appearance of the triol product over time, allowing for reaction optimization.

Determine Product Purity: By adding a precisely weighed amount of an inert, stable standard (with a simple spectrum that does not overlap with the analyte's signals) to a known mass of the final product, the absolute purity of the this compound sample can be calculated. The equation used relates the integral values, number of protons, molecular weights, and masses of the analyte and the standard. rsc.org

Stereochemical Assignments via NMR Spectroscopy

This compound possesses chiral centers, meaning it can exist as different stereoisomers. Determining the absolute configuration of these centers is a significant challenge that can be addressed by specialized NMR techniques. A common strategy involves the use of chiral derivatizing agents (CDAs), such as α-methoxy-α-phenylacetic acid (MPA).

The triol is reacted with both the (R)- and (S)-enantiomers of the CDA to form diastereomeric esters. The ¹H NMR spectra of these two diastereomeric products will show slight differences in chemical shifts (Δδ values) for the protons near the chiral centers. By systematically analyzing the sign and magnitude of these Δδ values, particularly for protons at key positions, the absolute configuration of the original triol can be determined based on established empirical models for similar structures like 1,2,3-triols.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight and, with high resolution, the elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to within 5 parts per million). helmholtz-munich.de This precision allows for the determination of a molecule's elemental formula. This compound has a molecular formula of C₈H₁₀O₃. ontosight.aiepa.gov

HRMS distinguishes between compounds that have the same nominal mass (integer mass) but different exact masses due to the mass defect of their constituent atoms. uni-rostock.de For C₈H₁₀O₃, the calculated monoisotopic mass is 154.06299 Da. An HRMS measurement yielding a mass very close to this value would provide strong evidence for this specific elemental composition, ruling out other potential formulas with the same nominal mass. osti.govyoutube.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this compound. wikipedia.orgresearchgate.net In ESI-MS, the analyte in solution is sprayed into the mass spectrometer, generating gaseous ions with very little fragmentation. wikipedia.org

For this compound, one would expect to observe pseudomolecular ions in the mass spectrum, such as:

[M+H]⁺: The protonated molecule.

[M+Na]⁺: An adduct with a sodium ion, which is often present as an impurity.

[M-H]⁻: The deprotonated molecule in negative ion mode.

The observation of these ions confirms the molecular weight of the compound. wikipedia.org While ESI is a soft technique, some fragmentation can be induced in the mass spectrometer (tandem MS or MS/MS). This fragmentation provides valuable structural information by revealing how the molecule breaks apart. Common fragmentation pathways for benzylic alcohols include the loss of water (H₂O) or cleavage of C-C bonds adjacent to the oxygen atoms. rutgers.edu

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-ToF) MS

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-ToF) Mass Spectrometry is a soft ionization technique that enables the analysis of molecules, including those that are non-volatile and thermally fragile, such as this compound. libretexts.orgautobio.com.cn In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy at a specific wavelength. autobio.com.cnmdpi.com Upon irradiation by a pulsed laser, the matrix absorbs the energy and desorbs from the surface, carrying the analyte molecules into the gas phase and facilitating their ionization, typically through proton transfer. libretexts.orgfrontiersin.org This gentle process minimizes fragmentation, allowing for the prominent detection of the molecular ion. creative-proteomics.com

For this compound (molar mass: 154.16 g/mol ), analysis by MALDI-ToF MS would be expected to yield a mass spectrum dominated by the protonated molecule [M+H]⁺ at an m/z of approximately 155.17. Depending on the matrix and the presence of alkali salts, adducts such as the sodiated molecule [M+Na]⁺ at m/z ≈ 177.15 or the potassiated molecule [M+K]⁺ at m/z ≈ 193.12 may also be observed. Common matrices for the analysis of small organic molecules include α-cyano-4-hydroxycinnamic acid (HCCA) and 2,5-dihydroxybenzoic acid (DHB). mdpi.comnih.gov

While MALDI is a soft ionization technique, some fragmentation can occur. Potential fragmentation pathways for this compound could involve the sequential loss of water molecules (H₂O, 18.01 Da) from the hydroxyl groups or the loss of formaldehyde (B43269) (CH₂O, 30.01 Da) from the hydroxymethyl groups. A detailed analysis of the isotopic pattern of the molecular ion peak would confirm the elemental composition (C₈H₁₀O₃).

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to exhibit characteristic bands for its hydroxyl, aromatic, and aliphatic C-H groups.

The most prominent feature would be a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups. tum.de The C-O stretching vibrations of the primary and phenolic hydroxyl groups would result in strong bands in the 1200-1000 cm⁻¹ region. tum.de Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the two -CH₂OH groups are expected between 3000 and 2850 cm⁻¹. theaic.org The presence of the substituted benzene ring would be confirmed by C=C stretching vibrations in the 1620-1450 cm⁻¹ region and out-of-plane C-H bending vibrations ("wags") in the 900-700 cm⁻¹ range, the exact position of which is indicative of the 1,2,3-substitution pattern. tum.deresearchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

|---|---|---|

| ~3350 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~3050 | Aromatic C-H stretch | Weak to Medium |

| ~2940, ~2880 | Aliphatic C-H stretch (asymmetric & symmetric) | Medium |

| ~1600, ~1470 | Aromatic C=C ring stretch | Medium |

| ~1440 | CH₂ scissoring | Medium |

| ~1260 | C-O stretch (phenolic) | Strong |

| ~1050 | C-O stretch (primary alcohol) | Strong |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. pace.edu In general, non-polar bonds and symmetric vibrations give rise to strong Raman signals, while polar groups are often weaker.

For this compound, the Raman spectrum would be expected to clearly show the aromatic ring vibrations. researchgate.net A particularly strong and sharp band corresponding to the symmetric "ring breathing" mode of the substituted benzene ring would be anticipated in the 1000-1050 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring around 1600 cm⁻¹ should also be clearly visible. pace.edu Aliphatic C-H stretching modes around 2900 cm⁻¹ are also expected to be prominent. mdpi.com While O-H stretching vibrations are typically weak in Raman spectra, the C-O stretching and bending modes would be present. The specific pattern of bands, especially in the fingerprint region below 1400 cm⁻¹, can provide detailed structural information. rktech.hu

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Intensity |

|---|---|---|

| ~3060 | Aromatic C-H stretch | Medium |

| ~2945, ~2885 | Aliphatic C-H stretch (asymmetric & symmetric) | Strong |

| ~1605 | Aromatic C=C ring stretch | Medium to Strong |

| ~1280 | Aromatic C-H in-plane bend | Medium |

| ~1030 | Aromatic ring breathing (symmetric) | Strong |

X-ray Crystallography for Solid-State Structural Determination

A crystallographic analysis of this compound would begin with the growth of a suitable single crystal. This crystal would then be exposed to a monochromatic X-ray beam, and the resulting diffraction pattern would be collected and analyzed. rsc.org The analysis of the diffraction data allows for the determination of the crystal system, space group, and the precise coordinates of each atom within the unit cell. researchgate.net While specific crystallographic data for this compound is not available in the surveyed literature, studies on substituted o-xylene derivatives have been successfully performed, demonstrating the feasibility of such analyses for this class of compounds. figshare.comacs.orgrsc.org The resulting structural data would be invaluable for understanding its stereochemistry and intermolecular interactions.

Table 3: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀O₃ |

| Formula Weight | 154.16 g/mol |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (To be determined) |

| b (Å) | (To be determined) |

| c (Å) | (To be determined) |

| α (°) | (To be determined) |

| β (°) | (To be determined) |

| γ (°) | (To be determined) |

| Volume (ų) | (To be determined) |

| Z (molecules/unit cell) | (To be determined) |

The molecular structure of this compound, featuring three hydroxyl groups (one phenolic and two primary alcoholic), provides multiple sites for both donating and accepting hydrogen bonds. Consequently, in the solid state, it is expected to form an extensive and complex network of intermolecular hydrogen bonds. mdpi.com These non-covalent interactions are the primary forces governing the crystal packing arrangement. researchgate.netresearchgate.net

The analysis of the crystal structure would reveal the specific hydrogen bonding motifs. It is likely that the hydroxyl groups engage in O-H···O interactions, connecting adjacent molecules into chains, sheets, or a three-dimensional framework. researchgate.net The geometry of these bonds (donor-acceptor distance and angle) provides insight into their strength. uni-regensburg.de In addition to the strong O-H···O bonds, weaker C-H···O interactions may also play a role in stabilizing the crystal lattice. nih.gov The interplay between these hydrogen bonds and the steric requirements of the substituted benzene ring would dictate the final crystal packing, influencing physical properties such as melting point and solubility. The study of hydrogen bond networks in related benzyl (B1604629) alcohol derivatives has shown that such interactions are critical in defining their supramolecular structures. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For organic molecules, this absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The UV-Vis spectrum provides valuable information about the electronic structure of a molecule, particularly the presence of chromophores, which are the parts of a molecule that absorb light.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of an aromatic compound like this compound is primarily determined by the electronic transitions associated with the benzene ring. The benzene chromophore exhibits characteristic absorptions due to π→π* transitions, where an electron from a π bonding orbital is promoted to a π* antibonding orbital.

In the case of this compound, the benzene ring is substituted with hydroxyl (-OH) and α-hydroxyethyl (-CH(OH)CH₃) groups. These substituents, particularly the hydroxyl groups with their non-bonding electrons, act as auxochromes. Auxochromes can modify the absorption characteristics of the chromophore by interacting with the π-electron system of the benzene ring. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the characteristic benzene absorption bands.

Detailed experimental research findings providing the specific λmax (wavelength of maximum absorbance) and molar absorptivity (ε) values for this compound are not extensively available in publicly accessible scientific literature. However, based on the structure, the expected electronic transitions and absorption characteristics can be described. The primary absorptions would arise from the π→π* transitions of the substituted benzene ring.

The typical UV absorption bands for benzene derivatives are the E-band (around 180-200 nm) and the B-band (around 255 nm). The presence of hydroxyl and alkyl substituents on the benzene ring in this compound is expected to shift these bands to longer wavelengths.

Table of Expected UV-Vis Absorption Characteristics for this compound

| Absorption Band | Typical Wavelength Range for Substituted Benzenes (nm) | Electronic Transition Type | Expected Characteristics for this compound |

| E2-band | 200 - 240 | π→π | Intense absorption, shifted to a longer wavelength compared to unsubstituted benzene due to auxochromic effects of substituents. |

| B-band | 250 - 290 | π→π | Weaker, fine-structured absorption band, also likely shifted to a longer wavelength. The fine structure may be less pronounced in a polar solvent. |

Computational Chemistry and Theoretical Investigations of O Xylene 3,alpha,alpha Triol

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for predicting the properties and reactivity of molecules. However, searches for DFT studies on o-Xylene-3,alpha,alpha'-triol have not yielded specific results.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

There are no published studies detailing the electronic structure of this compound. As a result, crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the spatial distribution of these frontier orbitals remain uncalculated and unanalyzed for this specific molecule.

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic data such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis spectra). At present, no theoretical spectra for this compound based on DFT calculations have been reported in the scientific literature.

Reactivity Indices and Conceptual DFT Parameters

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices such as electrophilicity, nucleophilicity, and chemical hardness. Without foundational DFT calculations, these reactivity descriptors have not been computed for this compound.

Conformational Analysis and Energetic Landscapes

The presence of rotatable bonds associated with the hydroxymethyl groups suggests that this compound can exist in multiple conformations. A computational conformational analysis would reveal the relative energies of these conformers and the energy barriers for their interconversion. However, no such studies detailing the energetic landscape of this molecule have been published.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their behavior in different environments.

Investigation of Dynamic Behavior in Solution and Solid States

There is no available research that has employed MD simulations to investigate the behavior of this compound in either solution or the solid state. Such studies would be valuable for understanding its solvation properties, intermolecular interactions, and structural dynamics.

Mechanistic Insights into Chemical Reactions

Theoretical investigations into the chemical reactions of this compound would likely employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out potential energy surfaces for various transformations. This would involve identifying transition states, intermediates, and products to elucidate reaction pathways and calculate activation energies. For instance, the oxidation of the phenolic hydroxyl group or the reactions of the hydroxymethyl substituents could be modeled to understand the compound's reactivity and potential for forming new chemical entities. Such studies have been performed on related xylene isomers and other phenolic compounds to understand processes like isomerization and photooxidation. dergipark.org.trresearchgate.net

Exploration of Intermolecular Interactions and Solvation Effects

Understanding how this compound interacts with itself and with solvent molecules is crucial for predicting its physical properties and behavior in solution. Computational methods could be used to calculate the strength and nature of hydrogen bonding, both intramolecularly between the adjacent hydroxyl groups and intermolecularly. Solvation models, both implicit and explicit, would be applied to determine how different solvents affect the conformational preferences and reactivity of the molecule. This would involve calculating solvation free energies and analyzing the radial distribution functions to understand the solvent structure around the solute.

Quantum Chemical Topology and Bonding Analysis

Electron Density Distribution and Interatomic Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a primary tool for analyzing the electron density distribution in a molecule. This analysis would reveal the nature of the chemical bonds within this compound, including the covalent bonds of the aromatic ring and the polar C-O and O-H bonds. By locating bond critical points and analyzing the Laplacian of the electron density, one could quantify the degree of covalent and ionic character in each bond. This would provide a detailed picture of the electronic structure and how it influences the molecule's properties.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational technique used to visualize and characterize weak, non-covalent interactions. For this compound, this would be particularly insightful for identifying and visualizing intramolecular hydrogen bonds between the phenolic hydroxyl and the adjacent hydroxymethyl group, as well as any steric repulsions. The resulting 3D plots would show surfaces corresponding to different types of non-covalent interactions, such as attractive hydrogen bonds and repulsive steric clashes, providing a visual understanding of the forces that govern the molecule's preferred conformation.

While the tools of computational chemistry offer a clear path to understanding the intricate details of this compound's chemical nature, the necessary research to provide specific data and findings for this compound has not yet been published. The scientific community has extensively studied related phenolic compounds and xylenes (B1142099), providing a strong methodological framework for future investigations into this specific triol. As new research emerges, a detailed and accurate computational analysis of this compound will become possible.

Research Applications and Emerging Roles of O Xylene 3,alpha,alpha Triol

Chemical Synthesis Intermediate in Advanced Organic Transformations

The presence of three distinct and reactive hydroxyl groups makes o-Xylene-3,alpha,alpha'-triol a valuable building block in organic synthesis. The phenolic hydroxyl group exhibits different acidity and reactivity compared to the two primary benzylic alcohol groups, allowing for selective chemical transformations and the construction of complex molecular architectures.

The structural framework of this compound is a potential scaffold for the synthesis of bioactive molecules. Aromatic diols and polyols are common starting materials in the development of pharmaceuticals and agrochemicals. The related compound, o-xylene-alpha,alpha'-diol, serves as an intermediate for synthetic drugs. google.com By analogy, the three hydroxyl groups on this compound offer multiple points for modification, enabling the creation of a diverse library of derivatives. These modifications can include etherification, esterification, or substitution reactions to introduce various pharmacophores or moieties that modulate biological activity. The rigid benzene (B151609) core provides a stable platform to orient these functional groups in a specific spatial arrangement, which can be crucial for binding to biological targets such as enzymes or receptors.

Table 1: Potential Pharmaceutical/Agrochemical Moieties from this compound

| Functional Group | Reaction Type | Potential Resulting Structure | Application Area |

|---|---|---|---|

| Phenolic -OH | Williamson Ether Synthesis | Aryl Ethers | Antimicrobial, Antifungal Agents |

| Benzylic -OH | Esterification | Benzylic Esters | Pro-drugs, Herbicides |

| All -OH groups | Reaction with Isocyanates | Carbamates | Insecticides, Cholinesterase Inhibitors |

In the field of supramolecular chemistry and materials science, simple molecules with multiple reactive sites are used as building blocks to construct larger, more complex structures. northwestern.edu this compound is an exemplary building block due to its trifunctionality and defined geometry. The ortho-positioning of the hydroxymethyl groups allows for the formation of seven-membered rings through reactions with bifunctional reagents. This pre-organized structure can be exploited to direct the self-assembly of intricate three-dimensional networks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). northwestern.edu The resulting materials possess high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. northwestern.edu

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. nih.gov The reactive hydroxyl groups of this compound, particularly their proximity on the aromatic ring, make it an ideal precursor for synthesizing novel oxygen-containing heterocyclic systems. semanticscholar.orgresearchgate.net Intramolecular dehydration or cyclization reactions can lead to the formation of fused ring systems where a furan (B31954) or pyran ring is annulated to the benzene ring. Furthermore, multicomponent reactions involving the triol can generate complex heterocyclic structures in a single step, offering an efficient pathway to novel chemical entities. researchgate.net

Table 2: Potential Heterocyclic Systems Derived from this compound

| Reactant(s) | Reaction Type | Potential Heterocycle |

|---|---|---|

| Acid Catalyst | Intramolecular Cyclization/Dehydration | Benzofuran or Benzopyran derivatives |

| Phosgene or equivalent | Cyclization | Cyclic Carbonate |

| Dihaloalkane | Double Etherification | Crown Ether fragment / Dioxepine ring |

Materials Science and Polymer Chemistry

The trifunctional nature of this compound makes it a highly valuable component in the design and synthesis of advanced polymeric materials. It can act as both a monomer to build polymer chains and a crosslinking agent to connect them.

As a triol, this compound can serve as a trifunctional monomer in step-growth polymerization. msu.edu When reacted with dicarboxylic acids or their derivatives, it can form highly branched polyesters. The aromatic core of the monomer imparts thermal stability and rigidity to the resulting polymer backbone. The third hydroxyl group, if not involved in the main chain formation, remains as a pendant functional group. These pendant hydroxyls can be used for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility, or for grafting other polymer chains to create complex copolymer architectures. The incorporation of the o-xylene (B151617) unit into polymer backbones is a known strategy for creating functional hybrid materials. researchgate.net

A crosslinking agent is a molecule that can form chemical bonds between polymer chains, creating a three-dimensional network. mdpi.com With its three hydroxyl groups, this compound is a natural candidate for a crosslinking agent in polymer systems such as polyurethanes, epoxies, and polyesters. By reacting with isocyanate, epoxide, or carboxyl groups on different polymer chains, it effectively ties the chains together. This crosslinking process transforms thermoplastic materials into thermosets, which are characterized by:

Increased mechanical strength and rigidity

Improved thermal stability and higher glass transition temperature

Enhanced chemical and solvent resistance

The density of crosslinks, which can be controlled by the amount of this compound added, allows for precise control over the final properties of the polymer network. trea.com

Precursor for Advanced Coating and Resin Formulations

The trifunctional nature of this compound, possessing one phenolic and two primary alcohol hydroxyl groups, theoretically positions it as a versatile precursor for advanced coating and resin formulations. The hydroxyl groups can readily participate in polymerization reactions to form polyesters, polyurethanes, and epoxy resins.

In polyester (B1180765) synthesis, the diol functionality can react with dicarboxylic acids or their derivatives to form linear or cross-linked polymers. The phenolic hydroxyl group could be utilized to introduce specific properties or for subsequent modifications. While direct studies on polyesters from 2,3-bis(hydroxymethyl)phenol are not prominent, research on related bis(hydroxymethyl)phenols, such as the 3,5-isomer, has demonstrated their utility in creating poly(aryl ether) dendrimers and monodendrons, suggesting a potential application area for the 2,3-isomer in high-performance polymers. ijsdr.orgacs.org

For polyurethane coatings, the hydroxyl groups of this compound can react with isocyanates to form urethane (B1682113) linkages. The aromatic backbone of the molecule would be expected to enhance the thermal stability and rigidity of the resulting polyurethane network.

In epoxy resin systems, this triol could act as a cross-linking agent or a modifier. The hydroxyl groups can react with the epoxide rings of resins like bisphenol A diglycidyl ether (DGEBA), leading to the formation of a durable three-dimensional network. The phenolic nature of the molecule could also impart antioxidant properties to the final coating.

Catalysis

The molecular architecture of this compound suggests several potential roles in the field of catalysis, from ligand design in homogeneous systems to surface modification in heterogeneous catalysis.

Ligand Design in Homogeneous Catalysis

The arrangement of the phenolic oxygen and the two benzylic alcohol oxygens in this compound makes it a potential tridentate ligand for metal ions. The coordination of these three oxygen atoms to a metal center could form stable chelate rings, influencing the metal's electronic properties and catalytic activity.

Research on the isomeric 2,6-bis(hydroxymethyl)phenols has shown their effectiveness in synthesizing high-nuclearity metal clusters with interesting magnetic and catalytic properties. researchgate.net These ligands have a pronounced tendency to bridge metal centers. researchgate.net It is plausible that 2,3-bis(hydroxymethyl)phenol could exhibit similar coordination behavior, potentially leading to the formation of novel multinuclear metal complexes with applications in oxidation, reduction, or polymerization catalysis. The specific geometry of the 2,3-isomer would likely result in different coordination chemistry and catalytic selectivity compared to the 2,6-isomer.

Support Modification in Heterogeneous Catalysis

While no direct studies have been found on the use of this compound for catalyst support modification, its functional groups offer a means to anchor it to common support materials like silica (B1680970) or alumina. The hydroxyl groups could react with surface silanol (B1196071) groups on silica, for instance, to covalently bond the molecule to the support. This functionalization could then serve two primary purposes:

Introduction of Specific Functionality: The anchored molecule could alter the surface properties of the support, for example, by increasing its hydrophilicity or by introducing aromatic interactions.

Immobilization of Catalytic Sites: The molecule could act as a linker to immobilize homogeneous catalysts. After grafting onto the support, the phenolic and alcohol moieties could coordinate with a catalytically active metal species, effectively heterogenizing the catalyst.

This approach is conceptually similar to the use of other organosilanetriols for the surface modification of inorganic oxide particles.

Exploration in Organocatalysis

The potential of this compound as an organocatalyst is an area that remains to be explored. The presence of both a phenolic hydroxyl group (acidic) and alcohol hydroxyl groups, capable of acting as hydrogen bond donors, suggests possibilities in hydrogen bond-mediated catalysis. Such catalysts can activate substrates through non-covalent interactions, promoting a variety of organic transformations. The specific spatial arrangement of the hydroxyl groups in the 2,3-isomer could create a unique chiral-like environment upon interaction with a substrate, although the molecule itself is achiral.

Mechanistic Studies in Catalytic Processes

Detailed mechanistic studies involving this compound in catalytic processes are currently not available in the public domain. Such studies would be crucial to understanding its role as a ligand or catalyst. Key areas of investigation would include:

Coordination Equilibria: Determining the stability and structure of metal complexes formed with this ligand.

Kinetic Studies: Measuring reaction rates to understand how the ligand influences the catalytic cycle.

Spectroscopic and Computational Analysis: Identifying intermediates and transition states to elucidate the reaction pathway at a molecular level.

Supramolecular Chemistry

The structure of this compound, with its multiple hydrogen bond donor (hydroxyl groups) and acceptor (oxygen atoms) sites, makes it an interesting building block for supramolecular chemistry. The molecule has the potential to form intricate hydrogen-bonding networks, leading to the self-assembly of well-defined one-, two-, or three-dimensional structures.

Studies on related bis(hydroxymethyl)phenols have demonstrated their ability to form hydrogen-bonded assemblages. For example, 2,6-bis(hydroxymethyl)-4-R-phenols are known to form sheet-like structures. It is highly probable that 2,3-bis(hydroxymethyl)phenol would also engage in extensive intermolecular hydrogen bonding. The specific arrangement of these bonds would be dictated by the ortho-positioning of the hydroxymethyl groups and the phenolic hydroxyl group, potentially leading to unique supramolecular architectures.

Furthermore, the aromatic ring and the hydroxyl groups could participate in host-guest chemistry, where the molecule could act as a host for small guest molecules or ions, or as a guest within the cavity of a larger host molecule. The recognition would be driven by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions.

Design of Hydrogen-Bonding Motifs and Networks

The molecular architecture of this compound, with its three hydroxyl groups, makes it an excellent candidate for the construction of intricate hydrogen-bonding networks. The phenolic hydroxyl group can act as a hydrogen bond donor, while the two benzylic hydroxyl groups can function as both donors and acceptors. This versatility allows for the formation of a variety of hydrogen-bonding motifs.

Research into related compounds, such as 2,6-bis(hydroxymethyl)phenols, has demonstrated the capacity of these types of molecules to form extensive hydrogen-bonded structures. In these systems, the hydroxyl groups can engage in both intramolecular and intermolecular hydrogen bonding, leading to the formation of chains, sheets, or three-dimensional networks. For instance, studies on 2,4-di-tert-butyl-6-(hydroxymethyl)phenol (B7775564) have revealed the presence of intramolecular O—H⋯O hydrogen bonds, which create stable six-membered ring systems. iucr.org In the crystalline state, these molecules are further connected by intermolecular O—H⋯O hydrogen bonds, forming chains. iucr.org The strength and directionality of these bonds are influenced by the electronic nature of the aromatic ring and the steric hindrance of neighboring groups. While direct studies on the hydrogen-bonding patterns of this compound are limited, the principles derived from similar structures suggest its potential in designing predictable and robust supramolecular architectures based on hydrogen bonds.

Table 1: Potential Hydrogen-Bonding Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction | Potential Motif |

| Phenolic -OH | Benzylic -OH (intramolecular) | O-H···O | S(6) ring |

| Benzylic -OH | Phenolic -OH (intermolecular) | O-H···O | Chain/Sheet |

| Benzylic -OH | Benzylic -OH (intermolecular) | O-H···O | Chain/Sheet |

| Phenolic -OH | External Acceptor | O-H···A | Complex formation |

| Benzylic -OH | External Acceptor | O-H···A | Complex formation |

Development of Host-Guest Systems and Molecular Recognition Scaffolds

The arrangement of functional groups in this compound provides a scaffold for the development of host-guest systems. The cavity-like structure formed by the three hydroxyl groups can potentially bind small guest molecules through a combination of hydrogen bonding and other non-covalent interactions. The principles of host-guest chemistry rely on the complementary nature of the host and guest in terms of size, shape, and chemical functionality.

While specific host-guest studies involving this compound are not widely reported, the broader class of phenolic compounds has been utilized in the design of molecular receptors. The hydroxyl groups can act as recognition sites for anions or neutral molecules capable of accepting hydrogen bonds. Furthermore, the aromatic platform can engage in π-π stacking interactions with suitable guest molecules. The pre-organization of the binding sites, which can be influenced by intramolecular hydrogen bonding, is a crucial factor in achieving high binding affinity and selectivity. The development of synthetic receptors based on this scaffold could lead to applications in sensing, separation, and catalysis.

Self-Assembly of Supramolecular Architectures

Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. The ability of this compound to form multiple hydrogen bonds makes it a promising building block for the bottom-up construction of complex supramolecular architectures. The directional nature of hydrogen bonds can guide the assembly process, leading to the formation of discrete oligomers or extended polymeric structures.

The self-assembly of similar molecules, driven by hydrogen bonding and π-stacking, has been shown to result in the formation of gels, liquid crystals, and other ordered materials. The final architecture of the self-assembled system is dependent on factors such as solvent, temperature, and the presence of any templates or guest molecules. The study of the self-assembly of this compound could provide insights into the fundamental principles governing the formation of complex molecular systems and may lead to the development of new functional materials.

Application in Responsive and Adaptive Chemical Systems

Similarly, the binding of a guest molecule could trigger a conformational change in the host or a reorganization of the supramolecular assembly. This principle is central to the development of chemical sensors and molecular switches. While the application of this compound in such systems is still a nascent area of research, its inherent structural features make it a promising candidate for the design of novel responsive and adaptive materials.

Future Research Avenues and Prospects for O Xylene 3,alpha,alpha Triol

Development of Green and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For o-xylene-3,alpha,alpha'-triol, moving beyond traditional synthetic methods that may rely on harsh reagents and generate significant waste is a critical research avenue. Future efforts will likely focus on atom-economical and environmentally benign synthetic strategies.

One promising approach is the utilization of biocatalysis. Enzymes, such as oxidoreductases and hydrolases, operating under mild conditions, could offer highly selective and efficient routes to this compound and its derivatives. The development of engineered enzymes tailored for the specific hydroxymethylation of phenolic precursors could significantly reduce the environmental footprint of its synthesis.

Furthermore, the exploration of renewable feedstocks as starting materials is a key aspect of sustainable synthesis. Lignin (B12514952), a complex aromatic biopolymer, is rich in phenolic structures and presents a potential renewable source for the building blocks of this compound. Research into advanced lignin depolymerization and functionalization technologies could pave the way for a bio-based production pipeline.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, substrate scope limitations. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, potential for circular economy. | Efficient depolymerization of biomass, separation and purification of precursors. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions, reactor design. |

Exploration of Bio-inspired and Biomimetic Applications

Nature often provides inspiration for the design of novel functional molecules. The phenolic moiety in this compound is a common feature in many natural products with interesting biological activities. This opens up avenues for exploring its potential in bio-inspired and biomimetic applications.

The antioxidant properties of phenols are well-documented. Future research could investigate the antioxidant capacity of this compound and its derivatives, potentially leading to their use as stabilizers in polymers, cosmetics, or food products. The presence of multiple hydroxyl groups may enhance its radical scavenging activity.

Mussel adhesive proteins, known for their remarkable underwater adhesion, rely on catechol-containing residues. While this compound is not a catechol, the presence of a phenolic hydroxyl group and adjacent hydroxymethyl groups could be leveraged in the design of novel bio-inspired adhesives and coatings. Research could focus on polymerizing or cross-linking this triol to create materials with tailored adhesive and cohesive properties.

Integration into Advanced Functional Materials

The trifunctional nature of this compound makes it an attractive building block for the synthesis of advanced functional materials. Its ability to act as a monomer or a cross-linking agent can be exploited in the development of novel polymers and networks with unique properties.

In polymer chemistry, this compound can be incorporated into polyesters, polyurethanes, and epoxy resins. The pendant phenolic hydroxyl group can be used for post-polymerization modification, allowing for the introduction of other functional groups. This could lead to the creation of "smart" polymers that respond to environmental stimuli such as pH or temperature.

Another exciting prospect is its use as an organic linker in the synthesis of metal-organic frameworks (MOFs). The hydroxyl groups can coordinate with metal ions to form porous, crystalline materials with high surface areas. These MOFs could find applications in gas storage, catalysis, and chemical sensing. The specific geometry of this compound could lead to the formation of MOFs with unique pore structures and functionalities.

Table 2: Potential Applications of this compound in Functional Materials

| Material Type | Potential Role of this compound | Potential Applications |

| Polymers | Monomer, cross-linking agent, platform for functionalization. | Smart coatings, biodegradable plastics, high-performance resins. |

| Metal-Organic Frameworks | Organic linker. | Gas separation and storage, catalysis, sensing. |

| Hydrogels | Cross-linking agent. | Drug delivery, tissue engineering, absorbent materials. |

High-Throughput Screening for Novel Chemical Activities

The discovery of new applications for chemical compounds is often accelerated by high-throughput screening (HTS) techniques. For this compound and its derivatives, HTS can be employed to rapidly assess their biological and chemical activities against a wide range of targets.

Libraries of compounds based on the this compound scaffold can be synthesized and screened for potential pharmaceutical applications. This could involve testing for activity against various enzymes, receptors, and cell lines to identify potential leads for drug discovery programs. The structural rigidity and defined stereochemistry of the scaffold make it an interesting starting point for medicinal chemistry efforts.

Beyond biological activity, HTS can also be used to discover novel catalysts or materials with desired properties. For instance, arrays of polymers or MOFs incorporating this compound could be rapidly screened for their catalytic activity in various chemical transformations or for their selective absorption of specific molecules.

Theoretical Design of Next-Generation Derivatives

Computational chemistry and molecular modeling provide powerful tools for the rational design of new molecules with enhanced properties. Theoretical studies can guide the synthesis of next-generation derivatives of this compound with optimized performance for specific applications.

Quantum chemical calculations can be used to predict the electronic properties, reactivity, and antioxidant potential of various substituted derivatives of this compound. This in silico screening can help prioritize synthetic targets and reduce the experimental effort required to identify promising candidates.

Molecular dynamics simulations can be employed to study the interactions of this compound-based polymers or MOFs with other molecules. This can provide insights into the mechanisms of adhesion, catalysis, or molecular recognition, facilitating the design of materials with improved performance. For example, simulations could be used to design a MOF with a pore size and chemical environment optimized for the selective capture of a specific gas molecule.

Q & A

Q. What are the validated synthetic pathways for o-Xylene-3,α,α'-triol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of o-Xylene-3,α,α'-triol typically involves hydroxylation of o-xylene derivatives under controlled oxidative conditions. For example, catalytic hydroxylation using transition metal catalysts (e.g., Fe or Cu complexes) in polar aprotic solvents (e.g., DMF) can selectively introduce hydroxyl groups at the α positions. Reaction parameters such as temperature (optimized at 60–80°C), pH (neutral to slightly acidic), and catalyst loading (0.5–2 mol%) critically affect regioselectivity and byproduct formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is essential to isolate the triol with >95% purity. Analytical validation using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C, DEPT-135) confirms structural integrity .

Q. How can researchers characterize the stability of o-Xylene-3,α,α'-triol under varying storage conditions?

Methodological Answer: Stability studies should assess degradation kinetics under stressors:

- Thermal stability: Accelerated aging at 40°C, 60°C, and 80°C in inert (N₂) and aerobic conditions, monitored via TGA and DSC to detect melting point shifts or decomposition .

- Photostability: Exposure to UV-Vis light (300–800 nm) in quartz cells, with periodic sampling for HPLC-MS to identify photo-oxidation byproducts (e.g., quinones or dimerized species) .

- Humidity effects: Storage at 25°C/60% RH and 40°C/75% RH, with Karl Fischer titration to track hygroscopicity and FTIR to detect hydroxyl group reactivity .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on o-Xylene-3,α,α'-triol’s reactivity in biological vs. abiotic systems?

Methodological Answer: Contradictions often arise from differing experimental models:

- In vitro assays: The triol’s pro-oxidant behavior in cell-free systems (e.g., Fenton-like reactions generating ROS) may not translate to cellular environments due to antioxidant buffering (e.g., glutathione) .

- Cell-based studies: Use endothelial cell monolayers (as in ) to quantify barrier function (transendothelial electrical resistance, TEER) and compare with abiotic oxidation rates. Control variables include oxygen tension (hypoxic vs. normoxic conditions) and co-exposure to metal ions (Fe²⁺/Cu⁺) to isolate redox pathways .

- Data reconciliation: Apply multivariate regression to identify dominant variables (e.g., pH, redox potential) and validate using isotopic labeling (¹⁸O tracing for hydroxylation pathways) .

Q. How can computational modeling predict o-Xylene-3,α,α'-triol’s interactions with biological macromolecules?

Methodological Answer:

- Docking simulations: Use AutoDock Vina or Schrödinger Suite to model triol binding to enzymes (e.g., cytochrome P450 isoforms). Parameterize force fields with DFT-calculated partial charges (B3LYP/6-31G*) and validate against crystallographic data (if available) .

- MD simulations: Run 100-ns trajectories in GROMACS to assess triol stability in lipid bilayers, focusing on hydrogen bonding with phospholipid headgroups and diffusion coefficients .

- QSAR models: Train on datasets of analogous triols (e.g., cholestan-triols ) to predict logP, solubility, and membrane permeability. Validate with experimental permeability assays (e.g., PAMPA) .

Q. What experimental designs optimize the detection of o-Xylene-3,α,α'-triol in complex matrices (e.g., environmental samples)?

Methodological Answer:

- Sample preparation: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges, eluted with methanol/water (70:30 v/v), followed by derivatization with BSTFA + TMCS for GC-MS analysis .

- Chromatography: UPLC-MS/MS (ESI− mode) with a HILIC column (2.1 × 100 mm, 1.7 µm), gradient elution (0.1% formic acid in water/acetonitrile), and MRM transitions for quantification (e.g., m/z 195 → 123 for the triol) .

- Quality control: Spike recovery tests (80–120%) and internal standardization (deuterated analogs, e.g., o-Xylene-3,α,α'-triol-d₆) to correct for matrix effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.